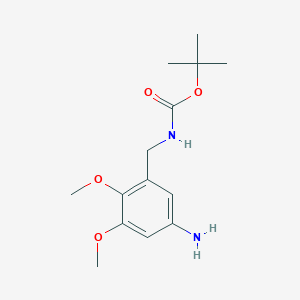

Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O4 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

tert-butyl N-[(5-amino-2,3-dimethoxyphenyl)methyl]carbamate |

InChI |

InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-8-9-6-10(15)7-11(18-4)12(9)19-5/h6-7H,8,15H2,1-5H3,(H,16,17) |

InChI Key |

LSOSZNJRYCVRMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=CC(=C1)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

A commonly reported synthetic pathway starts from commercially available substituted anilines or nitroanilines, which are transformed into the target compound through sequential steps:

Step 1: Protection and Acylation

The amino group on the aromatic ring is protected or modified via acylation using tert-butyl carbamate derivatives to introduce the carbamate moiety.Step 2: Nucleophilic Substitution

Substituents such as methoxy groups are introduced or modified through nucleophilic aromatic substitution reactions, often involving methoxylation.Step 3: Reduction

Nitro groups or other reducible functionalities are converted into amino groups by catalytic hydrogenation or chemical reduction, yielding the final amino-substituted carbamate.

This general approach was exemplified in a study synthesizing a closely related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, starting from 4-fluoro-2-methoxy-5-nitroaniline with an overall yield of 81% after optimization of the three-step process (acylation, nucleophilic substitution, and reduction) confirmed by MS and 1H NMR spectroscopy.

Specific Synthetic Example

Although direct literature on this compound is limited, analogous synthesis methods can be adapted:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acylation | tert-Butyl chloroformate, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temp | Formation of tert-butyl carbamate intermediate |

| 2 | Nucleophilic substitution | Methoxylation using sodium methoxide or methanol under reflux | Introduction of 2,3-dimethoxy groups on aromatic ring |

| 3 | Reduction | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2, HCl) | Conversion of nitro to amino group |

This method aligns with standard practices for carbamate preparation and aromatic substitution, ensuring the amino and methoxy functionalities are correctly positioned.

Industrial and Patent-Related Methods

Patent literature reveals processes involving neutral forms of reagents to improve yields and reduce reaction medium viscosity in carbamate synthesis, though these focus on related but distinct carbamate derivatives. Such methods emphasize:

- Use of neutral reagents instead of salts to improve reaction efficiency.

- Controlled stirring times (1 to 10 hours) and temperatures to optimize yields.

- Avoidance of excessive base to prevent solidification and viscosity issues.

These insights can inform scale-up and industrial synthesis of this compound by adapting reaction parameters to maintain purity and yield.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

- Mass Spectrometry (MS): Confirms molecular weight (expected molecular weight: 282.34 g/mol).

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra confirm the presence and position of amino, methoxy, and carbamate groups.

- Chromatography: High-Performance Liquid Chromatography (HPLC) to assess purity and yield.

- Physical Properties: Computed properties include XLogP3-AA of 1.7, topological polar surface area of 82.8 Ų, and rotatable bond count of 6, indicating moderate lipophilicity and flexibility.

Summary Table of Preparation Methods

| Preparation Step | Description | Typical Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acylation | Introduction of tert-butyl carbamate group | tert-Butyl chloroformate, base, DCM | ~85 | Low temperature to avoid side reactions |

| Nucleophilic Substitution | Methoxylation of aromatic ring | Sodium methoxide or methanol, reflux | ~80 | Careful control of substitution sites |

| Reduction | Conversion of nitro to amino group | Pd/C with H2 or SnCl2/HCl | ~90 | Mild conditions preserve other groups |

| Overall Process | Sequential combination of above steps | Optimized for purity and yield | ~75-85 | Confirmed by MS, NMR, HPLC |

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the benzylamine functionality. Its removal is critical for subsequent derivatization.

Acid-Catalyzed Cleavage

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or aqueous phosphoric acid.

-

Conditions : Room temperature or mild heating (25–40°C).

-

Mechanism : Protonation of the carbamate oxygen followed by elimination of isobutylene and CO₂, yielding the free amine .

Radical-Mediated Deprotection

-

Reagents : Tris(4-bromophenyl)ammoniumyl hexachloroantimonate ("magic blue") with triethylsilane.

-

Conditions : Ambient temperature, inert atmosphere.

-

Advantages : Selective cleavage without affecting methoxy or aromatic amino groups .

Functionalization of the Aromatic Amino Group

The primary amine at the 5-position participates in nucleophilic reactions, enabling diverse modifications.

Acylation Reactions

-

Reagents : Acyl chlorides or anhydrides (e.g., acetyl chloride, HBTU-activated carboxylic acids).

-

Conditions : Base (e.g., Et₃N) in polar aprotic solvents (DMF, THF) .

Reductive Amination

-

Reagents : Aldehydes/ketones with NaBH₃CN or Et₃SiH.

-

Conditions : Mildly acidic (TFA) or neutral, room temperature .

-

Application : Introduces alkyl/aryl substituents to the amine.

Modification of Methoxy Groups

The 2,3-dimethoxy substituents can undergo demethylation or participate in electrophilic aromatic substitution (EAS).

Demethylation

-

Reagents : BBr₃ or HI in acetic acid.

-

Conditions : Low temperature (−78°C to 0°C), followed by quenching.

-

Product : Catechol derivatives (free hydroxyl groups).

Electrophilic Substitution

-

Reagents : Nitrating agents (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃).

-

Site Selectivity : Methoxy groups direct EAS to the para position relative to themselves, but steric hindrance from the Boc group may alter regioselectivity .

Coupling Reactions

The carbamate and amine functionalities enable participation in cross-coupling methodologies.

Ullmann-Type Coupling

-

Reagents :

Scientific Research Applications

Tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Tert-butyl 3-aminobenzylcarbamate ()

- Structure : Lacks methoxy groups but retains the Boc-protected benzylamine core.

- Key Differences :

- Reduced steric hindrance due to absence of ortho-methoxy groups.

- Lower molecular weight (C₁₂H₁₆N₂O₂ vs. C₁₄H₂₀N₂O₄ for the target compound).

- Reactivity : Faster deprotection under acidic conditions compared to the target compound, as methoxy groups in the latter may stabilize the aromatic ring against protonation .

| Property | Target Compound | Tert-butyl 3-aminobenzylcarbamate |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄ | C₁₂H₁₆N₂O₂ |

| Key Substituents | 2,3-dimethoxy, 5-amino | 3-amino |

| Solubility (Polarity) | Moderate (methoxy enhances) | Low |

| Stability (Acidic Conditions) | High (methoxy stabilization) | Moderate |

Amino-Substituted Heterocycles

5-Amino-2,3-dihydro-1,3,4-thiadiazole-2-thione ()

- Structure : Heterocyclic core with sulfur and nitrogen atoms.

- Synthetic utility: The heterocycle is used in macrocyclic syntheses, while the target compound is tailored for stepwise peptide elongation.

5-Amino-2-fluorocyclohex-3-enecarboxylic acid ()

- Structure: Cyclohexene ring with fluorine and amino groups.

- Function: Mechanism-based inactivator of GABA aminotransferase (GABA-AT), a target for epilepsy therapeutics.

- Both compounds utilize amino groups for bioactivity, but the fluorocyclohexene derivative’s inactivation mechanism involves Michael addition or coenzyme modification, which is absent in the carbamate-protected benzylamine .

Pharmaceutical Salts

5-Amino-2,3-dihydrophthalazine-1,4-dione sodium salt ()

- Structure: Phthalazine-derived sodium salt with dihydro and amino groups.

- Function: Immunomodulatory and anti-inflammatory agent.

- Comparison :

Key Research Findings and Implications

Synthetic Versatility : The target compound’s methoxy and Boc groups enable selective functionalization, contrasting with heterocyclic analogues that require specialized catalysts (e.g., thiadiazole synthesis via KOH/EtOH) .

Stability vs. Solubility Trade-off : The Boc group improves stability but reduces solubility compared to sodium salt derivatives, necessitating formulation adjustments for therapeutic use .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis pathway for tert-butyl 5-amino-2,3-dimethoxybenzylcarbamate?

- Methodological Answer : Prioritize protecting group strategies for the amine and carbamate functionalities. For example, tert-butyl carbamates are often synthesized via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) . Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to avoid side reactions. Reaction monitoring by TLC or HPLC is recommended .

Q. How can NMR spectroscopy distinguish between structural isomers or regioisomers in this compound?

- Methodological Answer : Use - and -NMR to analyze substituent effects on the benzene ring. For this compound:

- Methoxy groups () at positions 2 and 3 will show distinct coupling patterns in -NMR.

- The tert-butyl group () exhibits a singlet at ~1.4 ppm in -NMR and a characteristic quaternary carbon signal near 28-30 ppm in -NMR .

- Compare with reference spectra from analogs like tert-butyl (4-chlorophenethyl)carbamate .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the carbamate group. Avoid moisture and acidic/basic contaminants, as tert-butyl carbamates are prone to deprotection under strong acidic conditions (e.g., TFA) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling of 5-amino-2,3-dimethoxybenzylamine with Boc-protecting agents?

- Methodological Answer :

- Use HATU or EDC/HOBt as coupling reagents in anhydrous DMF or DCM to activate the carboxyl group.

- Maintain a pH of 8-9 with TEA or DIPEA to stabilize the amine nucleophile.

- Monitor reaction progress via LC-MS to identify side products (e.g., over-alkylation). Kinetic studies suggest 48-72 hours at 25°C for >85% yield .

Q. What analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a gradient of 0.1% formic acid in H₂O/ACN to separate impurities. MS detection identifies hydrolyzed byproducts (e.g., free amine or tert-butanol derivatives).

- Elemental Analysis : Confirm stoichiometry (C, H, N) to detect unreacted precursors.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to ensure stability .

Q. How can conflicting safety data (e.g., hazard classifications) for tert-butyl carbamate derivatives be resolved?

- Methodological Answer :

- Cross-reference Safety Data Sheets (SDS) from multiple suppliers (e.g., ChemScene LLC vs. ECHA guidelines) .

- Conduct in-house reactivity testing:

- Thermal Stability : DSC/TGA to assess decomposition risks.

- Corrosivity : Test compatibility with common lab materials (glass, stainless steel).

- Note: While tert-butyl (4-chlorophenethyl)carbamate is non-hazardous , tert-butyl hydroperoxide requires explosion-proof handling —highlighting substituent-dependent risks.

Q. What strategies are effective for evaluating the biological activity of this compound in absence of direct pharmacological data?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2), given structural similarity to anti-inflammatory phthalazinediones .

- In Vitro Assays : Test in macrophage models (e.g., RAW 264.7 cells) for TNF-α/IL-6 suppression. Use LC-MS to confirm cellular uptake .

- Caution : No FDA-approved applications exist for this compound; ethical approvals are mandatory for biological testing .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistent NMR data for the tert-butyl group in different solvents?

- Methodological Answer :

- Solvent polarity affects tert-butyl signal splitting. For example, in DMSO-d₆, hydrogen bonding may broaden peaks, while CDCl₃ yields sharper signals.

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare with literature data for tert-butyl 3-amino-2-hydroxy-4-phenylbutanoate .

Q. Why might Boc-deprotection fail under standard acidic conditions?

- Methodological Answer :

- Steric hindrance from the 2,3-dimethoxy groups may slow acid penetration. Solutions:

- Increase reaction temperature (e.g., 40°C in 4M HCl/dioxane).

- Use Lewis acids (e.g., TMSCl) to enhance electrophilicity .

- Confirm deprotection via IR spectroscopy (disappearance of carbonyl stretch at ~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.